molecular formula C25H19N5O5 B11705378 (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B11705378
M. Wt: 469.4 g/mol
InChI Key: HRXMYHAWZWGGHB-JXAWBTAJSA-N
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Description

The compound (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic molecule that features a diverse array of functional groups, including a cyano group, a pyrazole ring, and a nitrophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring through cyclization reactions involving hydrazines and β-diketones. Subsequent steps involve the introduction of the cyano group and the furan ring through various substitution and coupling reactions. The final step usually involves the formation of the prop-2-enamide linkage under controlled conditions, such as using specific catalysts and solvents to ensure the desired (2Z) configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific oxidizing agents and conditions used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, or the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the nitro group can yield corresponding anilines.

Scientific Research Applications

(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide: has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: Its structural features suggest potential as a pharmacophore for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The cyano group and the pyrazole ring are likely to play key roles in its binding affinity and specificity. The compound may modulate specific signaling pathways or inhibit particular enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a cyano group and a nitrophenyl-furan moiety in the same molecule is particularly noteworthy, as it allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C25H19N5O5

Molecular Weight

469.4 g/mol

IUPAC Name

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C25H19N5O5/c1-16-23(25(32)29(28(16)2)19-8-4-3-5-9-19)27-24(31)18(15-26)14-21-11-12-22(35-21)17-7-6-10-20(13-17)30(33)34/h3-14H,1-2H3,(H,27,31)/b18-14-

InChI Key

HRXMYHAWZWGGHB-JXAWBTAJSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C#N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N

Origin of Product

United States

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